molecular formula C12H14ClF3N4O B2603000 4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide CAS No. 2059512-97-7

4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide

Cat. No.: B2603000
CAS No.: 2059512-97-7
M. Wt: 322.72
InChI Key: YNJHKNRPFRBSPR-UHFFFAOYSA-N
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Description

4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

The synthesis of 4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and coupling with the piperazine moiety. One common synthetic route involves the reaction of 6-chloro-5-(trifluoromethyl)pyridin-2-amine with N-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide can be compared with other trifluoromethyl-containing compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c1-17-11(21)20-6-4-19(5-7-20)9-3-2-8(10(13)18-9)12(14,15)16/h2-3H,4-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJHKNRPFRBSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN(CC1)C2=NC(=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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